molecular formula C21H23N3O7 B12486707 Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenoxy)acetyl]amino}benzoate

Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenoxy)acetyl]amino}benzoate

Cat. No.: B12486707
M. Wt: 429.4 g/mol
InChI Key: XFPLFCBEFHTEIP-UHFFFAOYSA-N
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Description

ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with a unique structure that includes a morpholine ring, a nitrophenoxy group, and an acetamido group attached to a benzoate ester

Preparation Methods

The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the nitrophenoxy group: This can be achieved by reacting 2-nitrophenol with an appropriate alkylating agent.

    Introduction of the morpholine ring: This step involves the reaction of the intermediate with morpholine under suitable conditions.

    Formation of the acetamido group: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The nitrophenoxy group may also play a role in binding to specific sites on proteins or other biomolecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE can be compared with other similar compounds, such as:

    Ethyl 4-[(4-morpholinylacetyl)amino]benzoate: This compound also contains a morpholine ring and a benzoate ester but lacks the nitrophenoxy group.

    4-[2-(4-Nitrophenoxy)ethyl]morpholine: This compound contains the nitrophenoxy group and the morpholine ring but lacks the acetamido group and the benzoate ester.

The uniqueness of ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE lies in its combination of functional groups, which may confer specific properties and applications not found in the similar compounds .

Properties

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-[[2-(2-nitrophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C21H23N3O7/c1-2-30-21(26)16-13-15(7-8-17(16)23-9-11-29-12-10-23)22-20(25)14-31-19-6-4-3-5-18(19)24(27)28/h3-8,13H,2,9-12,14H2,1H3,(H,22,25)

InChI Key

XFPLFCBEFHTEIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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